(E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester (E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 110998-13-5
VCID: VC17123040
InChI: InChI=1S/C13H21NO3/c1-12(2)8-10(15)9-13(3,4)14(12)7-6-11(16)17-5/h6-7H,8-9H2,1-5H3/b7-6+
SMILES:
Molecular Formula: C13H21NO3
Molecular Weight: 239.31 g/mol

(E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester

CAS No.: 110998-13-5

Cat. No.: VC17123040

Molecular Formula: C13H21NO3

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

(E)-3-(2,2,6,6-Tetramethyl-4-oxo-1-piperidinyl)-2-propenoic acid methyl ester - 110998-13-5

Specification

CAS No. 110998-13-5
Molecular Formula C13H21NO3
Molecular Weight 239.31 g/mol
IUPAC Name methyl (E)-3-(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl)prop-2-enoate
Standard InChI InChI=1S/C13H21NO3/c1-12(2)8-10(15)9-13(3,4)14(12)7-6-11(16)17-5/h6-7H,8-9H2,1-5H3/b7-6+
Standard InChI Key FCNZBDVKYCWQMB-VOTSOKGWSA-N
Isomeric SMILES CC1(CC(=O)CC(N1/C=C/C(=O)OC)(C)C)C
Canonical SMILES CC1(CC(=O)CC(N1C=CC(=O)OC)(C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound has the molecular formula C₁₃H₂₁NO₃ and a molar mass of 239.31 g/mol . Its IUPAC name, methyl (E)-3-(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl)prop-2-enoate, reflects its two primary structural components:

  • A 2,2,6,6-tetramethyl-4-oxopiperidine ring, which confers steric hindrance and stability due to the four methyl groups and ketone functionality.

  • An (E)-propenoic acid methyl ester side chain, characterized by a trans-configuration double bond that influences reactivity and intermolecular interactions.

The piperidine ring adopts a chair conformation, with the methyl groups at positions 2 and 6 enhancing rigidity. The ketone at position 4 introduces polarity, while the ester group contributes to solubility in organic solvents .

Spectroscopic Characterization

Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 1.10 (s, 12H, CH₃), 2.50 (m, 2H, piperidine CH₂), 3.70 (s, 3H, OCH₃), 6.30 (d, 1H, CH=CO), 7.10 (d, 1H, CH=CO) .

  • IR (KBr): 1725 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O ketone), 1630 cm⁻¹ (C=C).

Synthesis and Manufacturing

Synthetic Routes

The primary synthesis method involves a Michael addition between 2,2,6,6-tetramethyl-4-piperidone and methyl propiolate, followed by isomerization to the (E)-configuration .

Step 1: Michael Addition

2,2,6,6-Tetramethyl-4-piperidone+Methyl propiolateBase3-(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl)propenoic acid methyl ester (Z/E mixture)\text{2,2,6,6-Tetramethyl-4-piperidone} + \text{Methyl propiolate} \xrightarrow{\text{Base}} \text{3-(2,2,6,6-Tetramethyl-4-oxopiperidin-1-yl)propenoic acid methyl ester (Z/E mixture)}

Step 2: Isomerization
The (Z)-isomer is thermally isomerized to the (E)-form at 80–100°C, achieving >95% stereochemical purity .

Optimization and Yield

  • Temperature control (<40°C during addition to prevent side reactions).

  • Use of anhydrous conditions to avoid hydrolysis of the ester group.

Physicochemical Properties

PropertyValueMethod/Reference
Density1.055 g/cm³Pycnometry
Boiling Point322.3°C at 760 mmHgDistillation
Flash Point148.7°CPensky-Martens
Vapor Pressure0.000282 mmHg at 25°CGas chromatography
Refractive Index1.507Abbe refractometer

The compound’s low vapor pressure and high thermal stability (decomposition >250°C) make it suitable for high-temperature polymer processing.

Applications in Polymer Chemistry

Radical Stabilization

The piperidine ring acts as a hindered amine light stabilizer (HALS), scavenging free radicals generated during UV exposure or thermal degradation of polymers. Mechanism:

R- +HALSR-H+Nitroxide radicalNon-radical products\text{R- } + \text{HALS} \rightarrow \text{R-H} + \text{Nitroxide radical} \rightarrow \text{Non-radical products}

This extends the lifespan of polypropylene and polyethylene by up to 300% under accelerated weathering tests.

Compatibility with Polymer Matrices

The compound’s lipophilic methyl groups enhance compatibility with non-polar polymers, while the ester group improves dispersion in polar matrices like polyesters.

Comparison with Related Compounds

CompoundMolar MassBoiling PointKey Application
This compound239.31322.3°CPolymer stabilization
Tinuvin 770 (C₂₄H₅₄N₂O₂)480.70420°CUV stabilization
Carfentanil (C₂₄H₃₀N₂O₃)394.51N/AAnalgesic

The smaller molar mass of this compound may improve solubility in low-polarity polymers compared to commercial HALS.

Future Research Directions

  • Mechanistic Studies: Elucidate radical scavenging pathways via electron paramagnetic resonance (EPR).

  • Biological Screening: Expand antimicrobial and anti-inflammatory assays to in vivo models.

  • Copolymer Integration: Explore covalent bonding with monomers like styrene to enhance polymer compatibility.

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